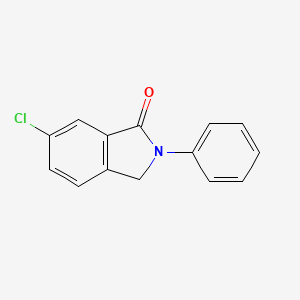
6-Chloro-2-phenylisoindolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-phenylisoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus with a chlorine atom at the 6th position and a phenyl group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-phenylisoindolin-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization. One common method involves the reaction of 2-chlorobenzylamine with phthalic anhydride under reflux conditions to form the desired isoindolinone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield, purity, and cost-effectiveness .
化学反应分析
Types of Reactions
6-Chloro-2-phenylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chlorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted isoindolinones, amine derivatives, and N-oxides, depending on the reaction conditions and reagents used .
科学研究应用
6-Chloro-2-phenylisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
作用机制
The mechanism of action of 6-Chloro-2-phenylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to alterations in cellular processes. For example, its potential sedative-hypnotic activity is thought to be due to its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system .
相似化合物的比较
Similar Compounds
2-Phenylisoindolin-1-one: Lacks the chlorine atom at the 6th position.
6-Bromo-2-phenylisoindolin-1-one: Similar structure but with a bromine atom instead of chlorine.
6-Fluoro-2-phenylisoindolin-1-one: Contains a fluorine atom at the 6th position.
Uniqueness
6-Chloro-2-phenylisoindolin-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
属性
分子式 |
C14H10ClNO |
|---|---|
分子量 |
243.69 g/mol |
IUPAC 名称 |
6-chloro-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C14H10ClNO/c15-11-7-6-10-9-16(14(17)13(10)8-11)12-4-2-1-3-5-12/h1-8H,9H2 |
InChI 键 |
USCOOLFBBINMHJ-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=C(C=C2)Cl)C(=O)N1C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


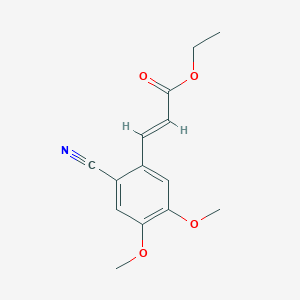
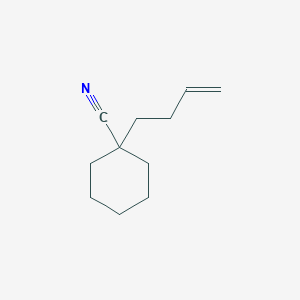

![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14125953.png)
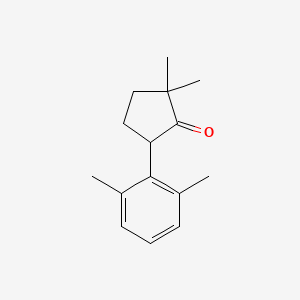
![2-(4-bromophenyl)-N'-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B14125958.png)
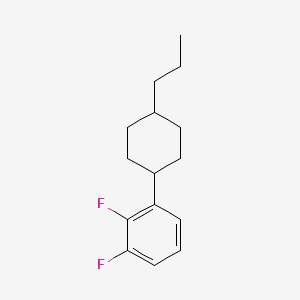
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14125963.png)
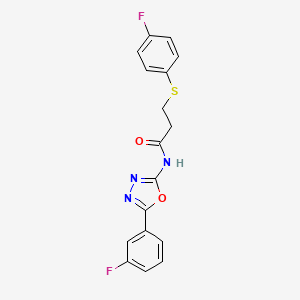
![N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide](/img/structure/B14125973.png)
![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14125982.png)
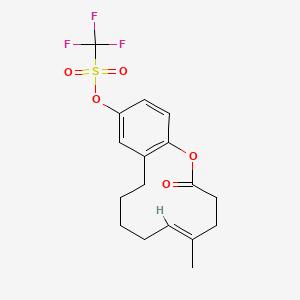

![2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B14126011.png)
